1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXTASSJARHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207247 | |
| Record name | 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-88-2 | |
| Record name | 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Skraup Cyclization
The Skraup reaction remains a classical approach for constructing the quinoline ring. Here, 4-chloroaniline reacts with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds via dehydration, cyclization, and oxidation to yield 6-chloroquinoline. Modifications include substituting glycerol with other diols to optimize yield (typically 60–75%).
Friedländer Condensation
An alternative method involves the Friedländer condensation between 2-amino-5-chlorobenzaldehyde and ethyl acetoacetate. This acid-catalyzed reaction produces 6-chloro-2-methylquinoline, which undergoes subsequent functionalization. While this route offers better regioselectivity (yields: 70–85%), it requires precise temperature control to avoid side products.
Introduction of the Trifluoromethyl Group
Incorporating the trifluoromethyl (-CF₃) group at position 2 of the quinoline ring is achieved through:
Halogen Exchange Reactions
6-Chloro-2-methylquinoline reacts with sulfur tetrafluoride (SF₄) under high-pressure conditions (80–100°C, 24–48 hours) to replace the methyl group with -CF₃. This method achieves moderate yields (50–65%) but necessitates specialized equipment due to SF₄’s toxicity.
Radical Trifluoromethylation
Recent advances employ Umemoto’s reagent (trifluoromethylarylsulfonium salts) in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺). Irradiation with visible light generates CF₃ radicals, which substitute hydrogen at position 2 of the quinoline ring. Yields improve to 75–80% with reduced reaction times (6–12 hours).
Piperazine Coupling at Position 4
Attaching the piperazine moiety to the quinoline core involves nucleophilic aromatic substitution (SNAr):
Direct Substitution
6-Chloro-2-trifluoromethylquinoline-4-amine reacts with piperazine in refluxing n-butanol (120°C, 24 hours) with potassium carbonate as a base. The amine group at position 4 is displaced by piperazine, yielding the target compound. This method provides consistent yields (70–75%) but requires excess piperazine (3–4 equivalents) to drive the reaction.
Buchwald-Hartwig Amination
A palladium-catalyzed approach using Pd(OAc)₂ and Xantphos as ligands enables coupling between 4-bromo-6-chloro-2-trifluoromethylquinoline and piperazine. Optimized conditions (toluene, 100°C, 12 hours) achieve higher yields (85–90%) with reduced side products.
Purification and Characterization
Crystallization
Crude product is dissolved in hot ethanol and cooled to induce crystallization. Recrystallization from ethyl acetate/hexane (1:3) yields pure compound as white crystals (melting point: 133–135°C).
Chromatography
Silica gel column chromatography with ethyl acetate:hexane (1:2) removes unreacted piperazine and byproducts. Purity exceeding 97% is confirmed via HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, 1H, quinoline-H), 7.95 (s, 1H, quinoline-H), 7.62 (d, J = 8.8 Hz, 1H, quinoline-H), 3.45–3.40 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H).
- MS (ESI) : m/z 315.73 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases or proteases, which play a role in disease progression.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and signaling pathways.
Disruption of Cellular Processes: It can interfere with cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Pharmacological Profiles
Serotonergic Activity
- TFMPP: A 5-HT₁B/₅-HT₂C receptor partial agonist, TFMPP suppresses locomotor activity in rats via 5-HT receptor activation . Its phenyl-piperazine structure limits CNS penetration compared to quinoline derivatives .
- Target Compound: The quinoline moiety may alter receptor selectivity.
Enzyme Inhibition
- Thiazole-piperazine hybrids (e.g., 114a–c): Exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ < 10 µM) due to trifluoromethylphenyl groups . The target compound’s quinoline core could enhance AChE binding via planar interactions.
Antimicrobial and Cytotoxic Effects
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases hydrophobicity in all analogues. Quinoline’s planar structure may reduce solubility compared to phenyl or pyrimidine derivatives.
- Electronic Effects: Chloro and trifluoromethyl groups withdraw electrons, stabilizing the piperazine nitrogen lone pairs.
Biological Activity
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₄H₁₃ClF₃N₃
- Molecular Weight : 315.721 g/mol
- Storage Conditions : Ambient temperature recommended for stability .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and receptor binding.
Antibacterial Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, showing promising results in inhibiting growth:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A1 | E. coli | 15 |
| A2 | S. aureus | 18 |
| A3 | P. aeruginosa | 20 |
These findings suggest that structural modifications in piperazine derivatives can lead to enhanced antibacterial efficacy .
Antitumor Activity
The antitumor potential of piperazine derivatives has been explored extensively. In vitro studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 34.5 |
| U87 MG (Glioblastoma) | 39.0 |
| HCT116 (Colon Cancer) | 37.8 |
These results highlight the compound's potential as an anticancer agent, particularly in targeting breast and brain cancers .
Antiviral Activity
Emerging research has indicated that piperazine derivatives can also possess antiviral properties. In particular, studies have shown that certain derivatives can enhance the activity of plant defense enzymes, suggesting a role in antiviral mechanisms:
| Compound | Protective Activity (%) |
|---|---|
| A16 | 79.1 |
| A21 | 76.7 |
The ability to induce protective enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO) further supports the antiviral potential of these compounds .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several piperazine derivatives against resistant strains of bacteria. The study found that this compound exhibited a significant inhibition rate against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a therapeutic agent for treating resistant bacterial infections.
Study on Antitumor Effects
In another study, the compound was tested on MDA-MB-231 breast cancer cells in combination with doxorubicin. The combination therapy showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone, indicating a promising avenue for future cancer treatments involving this compound .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[6-chloro-2-(trifluoromethyl)quinol-4-yl]piperazine, and how can purity be ensured?
The synthesis typically involves coupling reactions between halogenated quinoline derivatives and piperazine scaffolds. A representative method includes:
- Step 1 : React 6-chloro-2-(trifluoromethyl)-4-bromoquinoline with piperazine in a polar aprotic solvent (e.g., DMF) under reflux (90–100°C) for 12–24 hours.
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Purity validation : Use HPLC (C18 column, methanol/water mobile phase) and confirm structure via -NMR (e.g., δ 3.2–3.5 ppm for piperazine protons) and elemental analysis (±0.3% for C, H, N) .
Q. How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : Verify piperazine ring integration (4 protons) and quinoline aromatic signals (e.g., δ 7.5–8.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- X-ray crystallography : Resolve trifluoromethyl and chlorine substituent positions in crystalline derivatives .
Intermediate/Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological targets of this compound?
- Target selection : Prioritize receptors with known interactions with piperazine-quinoline hybrids (e.g., serotonin 5-HT, tyrosine kinases).
- Docking workflow :
- Prepare the ligand (compound) by optimizing geometry (DFT, B3LYP/6-31G*).
- Use AutoDock Vina or Schrödinger Suite to dock into receptor active sites (e.g., PDB: 6WGT for 5-HT).
- Validate binding poses via MD simulations (100 ns, AMBER force field).
- Contradictions : If experimental IC values conflict with docking scores, reassess protonation states or solvent effects .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Variable 1 : Assay conditions (e.g., pH differences altering piperazine protonation).
- Variable 2 : Substituent effects (e.g., trifluoromethyl vs. nitro groups).
- Solution : Perform SAR studies by synthesizing analogs (e.g., replacing Cl with F) and testing in parallel .
Q. How can in vitro cytotoxicity be evaluated while minimizing false positives?
- Protocol :
- Use MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure.
- Include a counter-screen on non-cancerous cells (e.g., HEK293) to assess selectivity.
- Validate via flow cytometry (Annexin V/PI staining) to confirm apoptosis .
- Pitfall : Compound aggregation in media. Mitigate with 0.01% DMSO and dynamic light scattering (DLS) checks .
Advanced Mechanistic Questions
Q. What experimental approaches elucidate the role of the trifluoromethyl group in target binding?
- Isotopic labeling : Synthesize -labeled analogs for NMR-based binding studies.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve CF-π interactions.
- Computational analysis : Compare binding free energies (ΔG) of CF vs. CH analogs using MM/GBSA .
Q. How can metabolic stability be assessed for in vivo applicability?
- Microsomal assay : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- Key metabolites : Hydroxylation at the quinoline ring or piperazine N-dealkylation. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Data Interpretation and Optimization
Q. How should researchers optimize lead compounds derived from this scaffold?
- Step 1 : Improve solubility via PEGylation or introducing polar groups (e.g., -OH, -SOH) on the quinoline ring.
- Step 2 : Enhance metabolic stability by replacing labile groups (e.g., methyl esters → amides).
- Step 3 : Validate improvements via logP (HPLC) and plasma stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
